molecular formula C11H21N3O B13294149 [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](1-methoxybutan-2-yl)amine

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](1-methoxybutan-2-yl)amine

Cat. No.: B13294149
M. Wt: 211.30 g/mol
InChI Key: PYBKHRRTCRTLTE-UHFFFAOYSA-N
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Description

The compound (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a secondary amine featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions. The pyrazole’s 4-position is linked via a methylene bridge to a 1-methoxybutan-2-yl group. This structure combines the aromatic heterocyclic properties of pyrazole with the ether and branched alkyl functionalities of the amine substituent, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methoxybutan-2-amine

InChI

InChI=1S/C11H21N3O/c1-5-11(8-15-4)12-6-10-7-13-14(3)9(10)2/h7,11-12H,5-6,8H2,1-4H3

InChI Key

PYBKHRRTCRTLTE-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=C(N(N=C1)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Intermediate

The starting point is typically the synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde or a related pyrazole derivative:

  • Method: Pyrazole ring formation via condensation of hydrazines with β-diketones or α,β-unsaturated carbonyls, followed by selective methylation at positions 1 and 5.
  • Functionalization: Introduction of the aldehyde group at the 4-position by formylation reactions such as the Vilsmeier-Haack reaction.

Formation of the Imine Intermediate

  • The pyrazole-4-carbaldehyde is reacted with the chiral amine precursor, (1-methoxybutan-2-yl)amine, to form an imine or iminium intermediate.
  • This step is usually conducted under mild dehydrating conditions to drive the equilibrium towards imine formation.

Asymmetric Hydrogenation of the Imine

  • Catalysts: Transition metal catalysts such as iridium, ruthenium, or rhodium complexes with chiral phosphine or phosphino-oxazoline ligands are employed.
  • Conditions: Mild hydrogen pressure (1–10 bar), room temperature to moderate heating, and solvents such as methanol or ethanol.
  • Outcome: The imine is reduced stereoselectively to the corresponding chiral amine, preserving the stereochemistry at the 1-methoxybutan-2-yl substituent.

Recent advances in asymmetric hydrogenation provide high enantioselectivity and yields for chiral amines bearing heteroaromatic substituents like pyrazoles, with enantiomeric excesses often exceeding 90%.

Alternative Reductive Amination

  • In some protocols, reductive amination is performed directly by reacting the pyrazole aldehyde with (1-methoxybutan-2-yl)amine in the presence of a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation.
  • This method can be less stereoselective unless combined with chiral catalysts or auxiliaries.

Purification and Characterization

  • The final amine is purified by chromatographic techniques or crystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Catalyst/Agent Yield (%) Enantiomeric Excess (ee) (%) Notes
Pyrazole synthesis Hydrazine + β-diketone, methylation Acid catalysts 70–85 N/A Established pyrazole synthesis methods
Formylation Vilsmeier-Haack reaction POCl3/DMF 60–75 N/A Selective formylation at 4-position
Imine formation Pyrazole-4-carbaldehyde + chiral amine Mild dehydrating conditions 80–90 N/A Equilibrium-driven step
Asymmetric hydrogenation Imine + H2 (1–10 bar), MeOH or EtOH Iridium or Ruthenium chiral catalyst 85–95 >90 High stereoselectivity reported
Reductive amination (alt.) Aldehyde + amine + NaBH(OAc)3 or H2 Optional chiral catalyst 70–90 Variable Lower stereocontrol without catalyst

Research Findings and Analysis

  • Transition metal-catalyzed asymmetric hydrogenation is the most reliable and enantioselective method for preparing chiral amines with heteroaromatic groups, including pyrazole derivatives.
  • Iridium complexes with chiral phosphino-oxazoline ligands (e.g., MaxPHOX family) have demonstrated excellent activity and enantioselectivity in hydrogenating imines structurally similar to (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine precursors.
  • The presence of the methoxy substituent in the butan-2-yl side chain requires careful control of reaction conditions to avoid racemization or side reactions.
  • Reductive amination without chiral catalysts often yields racemic mixtures; thus, catalytic asymmetric hydrogenation is preferred for enantiopure products.
  • The pyrazole ring is stable under typical hydrogenation conditions, allowing selective reduction of the imine without affecting the heterocycle.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The structure of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine may enhance its efficacy as an anticancer agent. Pyrazole compounds have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancers . The compound's ability to act as a molecular hybrid could be explored further in the design of new anticancer therapies.

Antioxidant Properties

Pyrazole derivatives are recognized for their antioxidant capabilities. The incorporation of the pyrazole moiety in (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine may contribute to its radical scavenging activity. Studies have demonstrated that similar compounds can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Pesticidal Activity

The unique chemical structure of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine suggests potential applications in agrochemicals. Pyrazole derivatives have been utilized in developing pesticides due to their effectiveness against various pests and diseases affecting crops. The compound's specific action mechanism could be investigated for its efficacy as a biopesticide .

Polymer Synthesis

The synthesis of polymers incorporating pyrazole units has been explored for their potential applications in advanced materials. The incorporation of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine into polymer matrices could enhance thermal stability and mechanical properties. Research into such materials could lead to innovations in coatings and composites used in various industries .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the effects of pyrazole derivatives on cancer cell linesDemonstrated significant cytotoxic effects against breast cancer cells
Antioxidant Properties AssessmentAnalyzed radical scavenging activity of pyrazole compoundsFound that certain derivatives exhibited higher activity than ascorbic acid
Pesticidal Efficacy ResearchInvestigated the potential use of pyrazole derivatives as pesticidesIdentified effective pest control mechanisms in agricultural settings

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound’s closest analogs share the [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine backbone but differ in substituents. Key examples include:

Compound Name Molecular Formula Molecular Weight CAS No. Key Substituent Reference
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine C₁₀H₁₉N₃O 197.28 1509272-21-2 3-Methoxypropyl
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine C₉H₁₇N₃O 183.25 1177344-94-3 2-Methoxyethyl
[(2,3-Dimethoxyphenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine C₁₅H₂₁N₃O₂ 275.35 1006473-17-1 2,3-Dimethoxybenzyl
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine C₁₀H₂₀ClN₃ 217.74 1856060-22-4 Isobutyl

Key Observations :

  • Substituent Length and Polarity : The 1-methoxybutan-2-yl group in the target compound introduces a longer, branched alkyl chain compared to shorter substituents like 2-methoxyethyl (C₃H₇O) or 3-methoxypropyl (C₄H₉O). This may enhance lipophilicity and affect membrane permeability in biological systems .
  • Aromatic vs.

Physicochemical Properties

  • Solubility : Methoxy groups enhance solubility in polar solvents compared to purely aliphatic analogs.
  • Stability : Branched alkyl chains (e.g., 1-methoxybutan-2-yl) may reduce steric hindrance, improving synthetic yields compared to bulky aromatic substituents .

Crystallographic and Structural Analysis

Though crystallographic data for the target compound are absent, and highlight the use of SHELX software for refining similar small-molecule structures. Pyrazole derivatives often form hydrogen-bonded networks (e.g., N–H···O interactions), which could be explored in the target compound’s solid-state behavior .

Biological Activity

The compound (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine , identified by its CAS number 1512566-97-0 , is a pyrazole derivative that has garnered interest for its potential biological activities. The structural formula is noted as C11H21N3OC_{11}H_{21}N_{3}O, with a molecular weight of 211.30 g/mol . This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activities

Recent studies have highlighted several key biological activities associated with pyrazole derivatives:

  • Antitumor Activity : Pyrazole compounds have been investigated for their ability to inhibit tumor growth. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
  • Analgesic Properties : The analgesic effects of pyrazole derivatives are often linked to their ability to modulate pain pathways in the central nervous system.

Study 1: Antitumor Activity

A study published in Cancer Research explored the effects of pyrazole derivatives on tumor xenografts in mice. The results indicated that similar compounds significantly reduced tumor size compared to control groups. The study concluded that these compounds could serve as potential therapeutic agents in cancer treatment due to their selective cytotoxicity towards cancer cells while sparing normal cells .

Study 2: Anti-inflammatory Mechanism

Research published in Journal of Medicinal Chemistry examined the anti-inflammatory properties of a series of pyrazole derivatives. The findings demonstrated that these compounds inhibited COX enzymes effectively, leading to decreased production of pro-inflammatory mediators. This suggests a potential application for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine in treating inflammatory diseases .

Study 3: Analgesic Effects

A pharmacological evaluation conducted on related pyrazole compounds showed significant analgesic activity in animal models. The study utilized the formalin test to assess pain response and found that the tested compounds reduced pain scores effectively compared to standard analgesics .

Data Tables

Biological Activity Effect Observed Reference
AntitumorSignificant tumor reduction
Anti-inflammatoryInhibition of COX enzymes
AnalgesicReduced pain response

Q & A

Q. What are the standard synthetic routes for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Alkylation of 1,5-dimethyl-1H-pyrazole using methylating agents (e.g., methyl iodide) under strong bases like NaH or KOtBu in solvents such as THF or DMF.
  • Step 2 : Introduction of the (1-methoxybutan-2-yl)amine moiety via reductive amination or nucleophilic substitution, often requiring catalysts like Pd/C for hydrogenation or Lewis acids for activation.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with pyrazole ring protons resonating at δ 6.1–7.3 ppm and methyl groups at δ 2.1–2.5 ppm.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 265.18).
  • X-ray Crystallography : SHELXL software refines crystal structures to determine bond lengths/angles (e.g., N–C bond: 1.45 Å) .

Q. What are the primary biological activities under investigation?

Studies focus on:

  • Antimicrobial Activity : MIC assays against S. aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL).
  • Anti-inflammatory Effects : COX-2 inhibition (IC50_{50} ~1.2 µM) in macrophage models.
  • Enzyme Interactions : Binding to kinases (e.g., JAK3) with Kd_d values <10 nM .

Advanced Research Questions

Q. How to design assays to evaluate its bioactivity while minimizing off-target effects?

  • In vitro Models : Use cell lines (e.g., HEK293T for receptor binding) with siRNA knockdown controls to confirm target specificity.
  • Dose-Response Curves : Employ 8–10 concentration points (0.1–100 µM) to calculate EC50_{50}/IC50_{50}.
  • Counter-Screens : Test against related enzymes (e.g., COX-1 vs. COX-2) to assess selectivity .

Q. How to resolve contradictions in reported synthesis yields (e.g., 50–85%)?

  • Reproducibility Checks : Standardize solvent drying (e.g., molecular sieves for DMF) and reaction atmosphere (N2_2/Ar).
  • Analytical Rigor : Use HPLC-PDA to quantify intermediates; optimize column conditions (C18, 60% acetonitrile/water).
  • Byproduct Analysis : LC-MS identifies common side products (e.g., over-alkylated derivatives) .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced efficacy?

  • Substituent Variation : Replace the methoxy group in the butan-2-yl chain with ethoxy or halogenated analogs.
  • Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 4 to enhance receptor affinity.
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical H-bond donors (e.g., pyrazole N–H) .

Q. What methodologies assess its toxicity and pharmacokinetic (PK) properties?

  • In Vitro Toxicity : MTT assays on HepG2 cells (IC50_{50} >50 µM indicates low cytotoxicity).
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to measure half-life (t1/2_{1/2}).
  • Plasma Protein Binding : Equilibrium dialysis (≥90% binding suggests limited free drug availability) .

Q. How to validate computational predictions of its binding modes experimentally?

  • Mutagenesis Studies : Ala-scanning of predicted binding residues (e.g., Lys123 in JAK3) disrupts interaction (Kd_d increases 10-fold).
  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH = -12 kcal/mol) to confirm docking poses.
  • Cryo-EM/X-ray : Resolve co-crystal structures at 2.1 Å resolution .

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